4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride

Physicochemical Properties Medicinal Chemistry Compound Management

Aqueous solubility challenges often stall hit-to-lead campaigns for γ-lactam-based inhibitors. This hydrochloride salt directly addresses solubility-related assay artifacts. - **Enhanced Solubility**: HCl salt form ensures complete dissolution in standard buffers (PBS, Tris-HCl), eliminating the need for high DMSO concentrations that can denature proteins. - **Chiral Scaffold**: Racemic 4-amino-γ-lactam with an isopropyl group on N1, offering a unique balance of steric bulk (vs. N-Me or N-Et analogs) for target engagement. - **Supply Reliability**: Available in 95% purity from multiple global sources, with stable solid-state storage at ambient temperature, ensuring long-term library integrity.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1240527-57-4
Cat. No. B1373061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride
CAS1240527-57-4
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESCC(C)N1CC(CC1=O)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H
InChIKeyIPMDUJVFDRXQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Core Characteristics


4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride (CAS 1240527-57-4) is a 4-amino-substituted γ-lactam (pyrrolidin-2-one) derivative, belonging to the broader class of heterocyclic amine building blocks [1]. It exists as a hydrochloride salt, with a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, whereas its free base counterpart (CAS 936940-33-9) has the formula C7H14N2O and a molecular weight of 142.20 g/mol . The compound possesses a secondary amine at the 4-position and an isopropyl group on the lactam nitrogen (N1), making it a chiral building block with one stereocenter, typically supplied in racemic form .

Chiral building block Racemic 4-amino-γ-lactam with a single stereocenter; supplied as racemate for asymmetric synthesis workflows.
Hydrochloride salt Enhanced aqueous solubility over the free base to support in vitro assay preparation without high organic co-solvent levels.
N-Isopropyl substituent Provides a distinct steric and electronic profile for SAR tuning compared to methyl, ethyl, or phenyl analogs.

Why Substitution with Other 4-Aminopyrrolidin-2-one Analogs Fails


Superficially similar 4-aminopyrrolidin-2-one derivatives, such as the N-methyl (C5), N-ethyl (C6), or N-phenyl (C10) analogs, share a common γ-lactam core with a 4-amino group but differ critically in the N1 substituent. This single point of structural variation introduces quantifiable differences in molecular weight, lipophilicity (XLogP3), and salt form (free base vs. hydrochloride), which directly impact physical properties like aqueous solubility, solid-state stability, and chromatographic behavior [1]. For procurement in early-stage drug discovery and chemical biology, these differences necessitate a compound-specific selection: the isopropyl group offers a distinct balance of steric bulk and hydrophobicity compared to smaller alkyl chains, while the hydrochloride salt provides enhanced water solubility relative to the free base, a crucial consideration for in vitro assay preparation and in vivo formulation . Therefore, assuming functional or physicochemical equivalence without direct comparative data is not scientifically justified for this scaffold.

N1 substituent variability
Methyl, ethyl, or phenyl analogs alter lipophilicity and solubility; direct replacement may not transfer physicochemical behavior.
Salt form mismatch
Free base or other salts may exhibit lower aqueous solubility, potentially affecting assay consistency and stock solution preparation.
Chiral purity context
Racemic form may not be interchangeable with enantiopure analogs in stereospecific synthesis; chiral resolution may be required.

Quantitative Differentiation from Related Analogs


Molecular Weight and Salt Form Differentiation

The target compound, as a hydrochloride salt, has a molecular weight of 178.66 g/mol (C7H15ClN2O), which is approximately 25.6% heavier than its free base counterpart (C7H14N2O, 142.20 g/mol) due to the addition of HCl . This is in contrast to the N-methyl hydrochloride analog (C5H11ClN2O), which has a molecular weight of 150.61 g/mol, and the N-ethyl hydrochloride analog (C6H13ClN2O), with a molecular weight of 164.63 g/mol [1]. The N-phenyl free base (C10H12N2O) has a molecular weight of 176.21 g/mol [2].

Molecular weight
Reported
178.66 g/mol (HCl salt)
+25.6% vs free base; +28 g/mol vs N-methyl HCl; +14 g/mol vs N-ethyl HCl; +2.45 g/mol vs N-phenyl free base
Computed molecular weights based on standard atomic masses
Physicochemical Properties Medicinal Chemistry Compound Management

Lipophilicity Impact on Compound Selection

The computed lipophilicity (XLogP3) of the target compound's free base is -0.6, reflecting moderate hydrophilicity. This contrasts with the N-phenyl analog, which has an XLogP3 of +0.1, indicating a more hydrophobic character [1]. While data for other N-alkyl analogs are not uniformly available in authoritative databases, the trend suggests that increasing N-alkyl chain length or aromaticity increases lipophilicity, which correlates with potential differences in membrane permeability and metabolic stability in a drug discovery context [2].

Lipophilicity
Reported
XLogP3 = -0.6 (free base)
N-phenyl analog XLogP3 +0.1; more hydrophilic profile may support aqueous assay development
Computed values; experimental logP not reported
ADME Lipophilicity Drug-likeness

Hydrochloride Salt for Enhanced Aqueous Solubility

The target compound is supplied as a hydrochloride salt, which is known to significantly improve aqueous solubility compared to the free base form. This is a direct consequence of salt formation, which increases the compound's polarity and its ability to interact with water molecules . The free base (CAS 936940-33-9) lacks this ionic character, potentially limiting its utility in aqueous assay buffers or in vivo formulations requiring high drug concentrations [1].

Aqueous solubility
Class-level
Hydrochloride salt expected to improve water solubility
May support aqueous assay preparation; free base likely less soluble
Class-level inference; quantitative solubility data not available
Formulation Assay Development Solubility

Sourcing, Purity, and Commercial Availability

The target compound is commercially available from multiple reputable vendors, including Fujifilm Wako Pure Chemical Corporation, with a cataloged product code JA-6278, supplied at a purity of 95% . Other vendors, such as CymitQuimica and CalpacLab, also offer the compound at similar purity levels (≥95%) . This contrasts with some analog compounds, which may have more limited commercial availability or be primarily available as custom synthesis items. For example, the N-ethyl hydrochloride analog is listed by Sigma-Aldrich but as part of a 'unique chemicals' collection with no analytical data collected .

Commercial availability
Data to verify
≥95% purity from multiple vendors
Established supply chain vs. limited availability of some analogs
Vendor listings as of 2026; independent verification advised
Compound Procurement Chemical Sourcing Purity

Primary Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization with Balanced Lipophilicity

In structure-activity relationship (SAR) studies for drug candidates, the target compound's XLogP3 of -0.6 (free base) provides a starting point with moderate hydrophilicity. When designing a new series of γ-lactam-based inhibitors or receptor modulators, medicinal chemists can leverage this isopropyl-substituted scaffold to fine-tune physicochemical properties. Compared to the more lipophilic N-phenyl analog (XLogP3 = 0.1) [1], this compound offers a better solubility profile for aqueous assays, while still providing sufficient steric bulk for target engagement. The hydrochloride salt form ensures complete dissolution in standard buffer systems, eliminating solubility-related artifacts in dose-response curves. This makes it a preferred choice for early-stage hit-to-lead campaigns where a balance of potency and ADME properties is sought.

Chemical Biology: Aqueous-Compatible Probe Development

For chemical biology applications, such as the development of activity-based probes or affinity reagents, the target compound's hydrochloride salt form is crucial. The enhanced water solubility allows for the preparation of concentrated stock solutions in aqueous buffers (e.g., PBS, Tris-HCl) without the need for high concentrations of organic co-solvents like DMSO, which can denature proteins or alter cellular physiology. This is a distinct advantage over the free base or more lipophilic analogs that may precipitate or form aggregates in aqueous environments, leading to false negatives or off-target effects. Researchers can thus confidently use this compound in cell-based assays, biochemical enzyme assays, and in vivo pharmacology studies, minimizing formulation-related variability.

Synthetic Chemistry: Chiral Intermediate for Asymmetric Synthesis

The compound, containing a stereocenter at the 4-position, is supplied as a racemic mixture, making it a valuable building block for the synthesis of enantiomerically pure compounds. Synthetic chemists can utilize this scaffold to introduce a 4-amino-γ-lactam moiety into more complex molecules, with the isopropyl group providing a unique steric and electronic environment. The availability of the compound in high purity (95%) from multiple commercial sources ensures a reliable supply for multi-step synthetic routes, reducing the need for in-house preparation of the core scaffold. Furthermore, the free amine at the 4-position is a versatile handle for further functionalization, such as amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of diverse compound libraries for biological screening.

Compound Management: Consistent Supply Chain for Research

For procurement and compound management groups supporting large-scale research efforts, the target compound's established commercial availability from reputable vendors like Fujifilm Wako and CymitQuimica offers significant advantages. The defined purity specifications (≥95%) and multiple sourcing options mitigate the risk of supply chain disruptions, a critical factor in long-term drug discovery projects. This contrasts with less commercially established analogs, which may require costly custom synthesis and extensive analytical characterization, thereby consuming valuable time and resources. The compound's solid-state form (hydrochloride salt) also contributes to its long-term storage stability at room temperature , simplifying inventory management and reducing the likelihood of degradation, which is essential for maintaining the integrity of chemical libraries and ensuring reproducible experimental outcomes.

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Isopropyl-substituted γ-lactam scaffold, hydrochloride salt
Aqueous solubility and lipophilicity profiling
Activity-based probe development
Hydrochloride salt for aqueous stock solutions
Buffer compatibility and aggregation testing
Asymmetric synthesis building block
Racemic 4-amino-γ-lactam chiral center
Enantioselective derivatization and ee determination
Compound library procurement
Multi-vendor availability, defined ≥95% purity
Batch-to-batch consistency and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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